molecular formula C22H19N5O2 B10872401 2-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

2-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol

Cat. No.: B10872401
M. Wt: 385.4 g/mol
InChI Key: RTBYARJDJNRPNW-UHFFFAOYSA-N
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Description

2-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol is a complex heterocyclic compound featuring a unique fusion of pyrrolo, triazolo, and pyrimidinyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol typically involves multi-step organic synthesis

    Formation of the Core Structure: The initial step involves the cyclization of appropriate precursors to form the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold. This can be achieved through a series of condensation reactions under controlled conditions, often using catalysts such as Lewis acids.

    Functional Group Introduction: The 4-methoxyphenyl group is introduced via electrophilic aromatic substitution, while the phenol group is typically added through nucleophilic substitution reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This involves the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenol group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazolo and pyrimidine rings, potentially altering the electronic properties and biological activity of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, allowing for the modification of the methoxy and phenol groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and strong bases like sodium hydride for nucleophilic substitution.

Major Products

The major products from these reactions include various substituted derivatives, which can be further explored for enhanced biological activity or different pharmacokinetic properties.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol has shown promise in various bioassays. It is being studied for its potential as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways.

Medicine

In medicine, this compound is under investigation for its anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of cancer cells by interfering with specific molecular targets .

Industry

Industrially, the compound is used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of products with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 2-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol involves the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol apart is its unique combination of structural features, which confer distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets, making it a valuable candidate for drug development.

Properties

Molecular Formula

C22H19N5O2

Molecular Weight

385.4 g/mol

IUPAC Name

2-[10-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C22H19N5O2/c1-13-14(2)27(15-8-10-16(29-3)11-9-15)21-19(13)22-24-20(25-26(22)12-23-21)17-6-4-5-7-18(17)28/h4-12,28H,1-3H3

InChI Key

RTBYARJDJNRPNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=C4O)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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